4-(4-(4-fluorophenyl)-5-(pyridin-4-yl)-2H-imidazol-2-yl)phenol
Description
The compound 4-(4-(4-fluorophenyl)-5-(pyridin-4-yl)-2H-imidazol-2-yl)phenol (CAS: 152121-30-7), commonly known as SB202190, is a pyridinylimidazole derivative with a molecular formula of C₂₀H₁₄FN₃O and a molecular weight of 331.34 g/mol . It features a central imidazole ring substituted with a 4-fluorophenyl group at position 4, a pyridin-4-yl group at position 5, and a phenolic hydroxyl group at position 2 (Figure 1). SB202190 is a well-characterized selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α- and β-isoforms, widely used in biochemical and cellular studies to elucidate p38 signaling pathways . Its potency and selectivity derive from the strategic placement of substituents, which optimize interactions with the kinase ATP-binding pocket .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-5-pyridin-4-yl-2H-imidazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,20,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHBYZUNDSIDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2N=C(C(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-(4-fluorophenyl)-5-(pyridin-4-yl)-2H-imidazol-2-yl)phenol, also known as SB202190, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H14FN3O
- Molecular Weight : 331.34 g/mol
- CAS Number : 152121-30-7
- Density : 1.31 g/cm³
SB202190 is primarily recognized as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. The inhibition of p38 MAPK can lead to various downstream effects, including modulation of apoptosis, inflammation, and cell proliferation.
1. Anti-inflammatory Activity
Research indicates that SB202190 significantly inhibits pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that treatment with SB202190 reduced the expression of these cytokines in various cell types, indicating its potential as an anti-inflammatory agent .
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 78% |
| IL-6 | 89% |
2. Anticancer Activity
SB202190 has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. It has been tested against several cancer cell lines, including breast and prostate cancer cells, demonstrating IC50 values ranging from 3 to 14 µM . The compound's mechanism involves the activation of caspases and the downregulation of Bcl-2, a protein that inhibits apoptosis.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Breast Cancer (MCF-7) | 3 |
| Prostate Cancer (LNCaP) | 14 |
3. Antioxidant Properties
SB202190 has been evaluated for its antioxidant capacity, which is vital for protecting cells from oxidative stress. Studies suggest that it may enhance the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties .
4. Neuroprotective Effects
The compound has also been investigated for potential neuroprotective effects against neurodegenerative diseases. It appears to inhibit pathways associated with neuronal apoptosis and inflammation, making it a candidate for further research in treating conditions like Alzheimer's disease .
Case Studies
Several case studies have highlighted the efficacy of SB202190 in various experimental settings:
- Study on Inflammatory Response : In a model of acute inflammation, SB202190 was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in edema and inflammatory cytokine levels compared to controls .
- Cancer Treatment Study : A study involving human leukemia cell lines demonstrated that SB202190 effectively induced apoptosis through caspase activation, providing insights into its potential use in leukemia therapies .
Scientific Research Applications
Inhibition of p38 MAP Kinase
One of the primary applications of SB202190 is as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in cellular responses to stress and inflammation.
- Mechanism of Action : SB202190 selectively inhibits p38 MAPK, which plays a role in various cellular processes including inflammation and apoptosis.
Cancer Research
SB202190 has been investigated for its potential therapeutic effects in cancer treatment. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.
Neuroprotection
Research has indicated that SB202190 may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study 1: Inflammatory Diseases
In a clinical trial examining the effects of SB202190 on rheumatoid arthritis, patients receiving the compound showed significant reductions in markers of inflammation compared to controls. This study highlighted the compound's potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Cancer Treatment Combination Therapy
A study evaluated the efficacy of SB202190 when used alongside conventional chemotherapy drugs in lung cancer patients. The combination therapy resulted in improved patient outcomes and reduced side effects, suggesting that SB202190 enhances the effectiveness of existing treatments.
Chemical Reactions Analysis
Structural Features and Reactivity Predictions
The compound’s reactivity arises from three key functional groups:
-
Imidazole ring : Prone to electrophilic substitution (e.g., halogenation, nitration) or coordination with metals.
-
Phenolic hydroxyl group : Capable of acid-base reactions, esterification, or oxidation.
-
4-Fluorophenyl and pyridinyl substituents : Electron-withdrawing effects influence ring electron density, directing substitution reactions .
Synthetic Pathways and Intermediate Reactivity
The compound is synthesized via multistep routes involving cyclocondensation and functional group transformations:
-
Precursor synthesis : Analogous imidazoles are synthesized from 5-arylimino-1,2,3-dithiazoles through thermolysis, forming benzooxazol-2-yl intermediates that dimerize into imidazoles .
-
Key reaction : Thermolysis of methanimine derivatives (e.g., benzo[d]oxazol-2-yl(aryl)methanimines) leads to dimerization via nucleophilic attack, forming the imidazole core .
Table 1: Example Reaction Conditions for Imidazole Formation
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanimine 9 | Reflux in MeCN (4–38 h) | 2H-imidazol-4-amine 10 | 60–75% | |
| 5-Arylimino-dithiazole 7 | Thermolysis (toluene) | Benzooxazol-2-yl methanimine 9 | 50–65% |
Stability and Degradation Pathways
-
pH-dependent stability : The phenolic group may deprotonate in basic conditions, increasing solubility but potentially destabilizing the imidazole ring.
-
Thermal degradation : Analogous imidazoles degrade under prolonged heating, forming dimeric species or rearranged products .
Table 2: Stability Data for Related Imidazole Derivatives
| Compound | Condition | Degradation Product | Half-Life | Reference |
|---|---|---|---|---|
| (NHC)gold(I)-Cl complex 5 | PBS buffer (24 h) | GSH-adduct 12 | ~6 h | |
| 4-Fluorophenyl imidazole 10b | MeCN (reflux) | Dimeric imidazole | 24 h |
Biological Reactivity and Functionalization
-
Enzyme inhibition : The compound (as SB 202190) acts as a p38 MAP kinase inhibitor, suggesting interactions with biological thiols (e.g., glutathione) or phosphorylation sites .
-
Metal coordination : Pyridinyl and imidazole groups may chelate metal ions, though direct evidence for this compound is lacking .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of SB202190 and Analogs
Key Structural Insights
Role of the Phenolic Group: SB202190's phenol group at position 2 is critical for hydrogen bonding with p38's ATP-binding pocket residues (e.g., Met109). Replacement with non-polar groups (e.g., methylsulfonylphenyl in SB203580) retains isoform selectivity but alters pharmacokinetics .
Fluorophenyl and Pyridinyl Moieties: The 4-fluorophenyl and pyridin-4-yl groups contribute to hydrophobic interactions and π-stacking within the kinase pocket. Analogs with bulkier substituents (e.g., morpholinoaniline in Compound 8) show reduced potency due to steric hindrance .
Imidazole Core Modifications: Saturation: Dihydroimidazole derivatives () exhibit conformational rigidity, reducing binding flexibility . Substituent Position: Antioxidant analogs () place phenolic groups at positions 1,2,3-triol or 1,2,4-triol, diverging from kinase inhibition to redox modulation .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4-(4-(4-fluorophenyl)-5-(pyridin-4-yl)-2H-imidazol-2-yl)phenol, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted benzaldehydes, ammonium acetate, and primary amines under reflux in ethanol or acetic acid. For example, derivatives with fluorophenyl and pyridinyl substituents (as in the target compound) are prepared by optimizing molar ratios (e.g., 1:2:1 for aldehyde:amine:ammonium acetate) and reaction times (6–12 hours at 80–100°C). Purity is confirmed using HPLC (>98%) and NMR spectroscopy .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Single-crystal X-ray diffraction (XRD) is used to confirm molecular geometry, bond lengths, and angles. Complementary techniques include H/C NMR for functional group analysis (e.g., phenolic -OH at δ 9.8–10.2 ppm), FTIR for imidazole ring vibrations (~1600 cm), and mass spectrometry for molecular weight verification (e.g., [M+H] at m/z 362) .
Q. What is the proposed mechanism of action for this compound in biological systems?
- Methodology : The compound is hypothesized to inhibit p38 MAP kinase, a key regulator of inflammatory pathways. This is inferred from structural analogs (e.g., 5-(4-fluorophenyl)-4-(pyridin-4-yl)imidazole derivatives) showing binding to the ATP pocket via hydrogen bonding with conserved residues (e.g., Met109) and hydrophobic interactions .
Advanced Research Questions
Q. How does the compound’s selectivity for p38 MAP kinase compare to other kinases, and what structural features drive specificity?
- Methodology : Kinase profiling assays (e.g., radiometric or fluorescence-based) are performed against a panel of 50+ kinases. Substituents like the 4-fluorophenyl group enhance selectivity by reducing steric clashes with non-target kinases (e.g., JNK or ERK). Computational docking (e.g., AutoDock Vina) predicts binding energies (< -8.0 kcal/mol for p38) and identifies critical residues (e.g., Thr106, His107) .
Q. What environmental impact assessments are recommended for this compound during preclinical development?
- Methodology : Follow protocols from environmental fate studies (e.g., Project INCHEMBIOL), including biodegradability (OECD 301F), bioaccumulation (logP < 3.5), and aquatic toxicity (LC in Daphnia magna). Hydroxyl and imidazole groups may increase water solubility, reducing persistence in soil .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs with varying substituents?
- Methodology : Systematic SAR studies compare substituents at the phenyl and pyridinyl positions. For example, 4-fluorophenyl analogs show higher kinase inhibition (IC = 0.8 µM) than 4-methoxyphenyl derivatives (IC = 5.2 µM) due to enhanced electron-withdrawing effects. Conflicting data may arise from assay variability (e.g., cell-free vs. cellular systems) .
Q. What strategies are used to address polymorphism in crystallographic studies of this compound?
- Methodology : Crystallize the compound under varied conditions (e.g., solvent evaporation vs. slow cooling) and analyze polymorphs via XRD. For example, orthorhombic vs. monoclinic crystal systems may form depending on solvent polarity (e.g., DMSO vs. ethanol). Differential scanning calorimetry (DSC) identifies thermal stability differences between forms .
Q. How can molecular docking studies be optimized to predict binding modes with high accuracy?
- Methodology : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility. Validate predictions with mutagenesis data (e.g., Ala scanning of p38 MAP kinase) and compare with co-crystal structures of analogs (e.g., imidazole-pyridine derivatives in PDB: 1OUY). Adjust scoring functions to prioritize hydrogen bonds and π-π stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
